

Application Notes: Protocol for Radiolabeling PNT6555 with Lutetium-177

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Compound of Interest

Compound Name: PNT6555
Cat. No.: B12385667

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Introduction

PNT6555 is a promising boronic acid-based fibroblast activation protein- α (FAP)-targeted radiotheranostic agent.[1][2] Its structure incorporates a DOTA chelator, enabling stable complexation with radionuclides like Lutetium-177 (^{177}Lu) for therapeutic applications in FAP-positive tumors.[3][4] The resulting radiolabeled compound, [^{177}Lu]Lu-**PNT6555**, has demonstrated significant antitumor activity in preclinical models, paving the way for its clinical evaluation.[5][6] This document provides a detailed protocol for the radiolabeling of **PNT6555** with ^{177}Lu , based on established methods for DOTA-conjugated molecules.

Data Summary

While specific quantitative data for the radiolabeling of **PNT6555** with ^{177}Lu is not extensively detailed in publicly available literature, the following table outlines the expected parameters and performance based on standard DOTA-conjugate labeling procedures.

| Parameter | Typical Value/Method | Reference |
|----------------------------|--|-------------------|
| Precursor | PNT6555 (DOTA-AmBz-d-Ala-boroPro) | [1] |
| Radionuclide | [¹⁷⁷ Lu]Lutetium chloride (¹⁷⁷ LuCl ₃) | General Knowledge |
| Reaction Buffer | Sodium Acetate or Ammonium Acetate (0.1-0.5 M) | [2] |
| pH | 5.0 - 5.5 | [2] |
| Reaction Temperature | 90 - 95 °C | [2][7][8] |
| Incubation Time | 15 - 30 minutes | [2][7][8] |
| Radiochemical Purity (RCP) | >95% | [1][6] |
| Quality Control | Radio-HPLC, Radio-TLC | [1][2] |
| Purification | C18 Sep-Pak or equivalent solid-phase extraction | General Knowledge |

Experimental Protocol: Radiolabeling of PNT6555 with ¹⁷⁷Lu

This protocol describes the manual radiolabeling of **PNT6555** with Lutetium-177. All procedures should be performed in a certified radiopharmaceutical laboratory, adhering to all local regulations for handling radioactive materials.

Materials and Reagents

- **PNT6555** precursor
- [¹⁷⁷Lu]Lutetium chloride (¹⁷⁷LuCl₃) solution in 0.04 M HCl
- Sodium acetate buffer (0.5 M, pH 5.0-5.5), sterile and metal-free
- Sterile, metal-free water for injection (WFI)

- Ascorbic acid (optional, as a radioprotectant)
- DTPA (diethylenetriaminepentaacetic acid) solution (e.g., 1 mg/mL)
- Sterile, pyrogen-free reaction vials
- Heating block or water bath
- Radio-TLC scanner or gamma counter
- HPLC system with a radioactivity detector
- C18 solid-phase extraction (SPE) cartridges

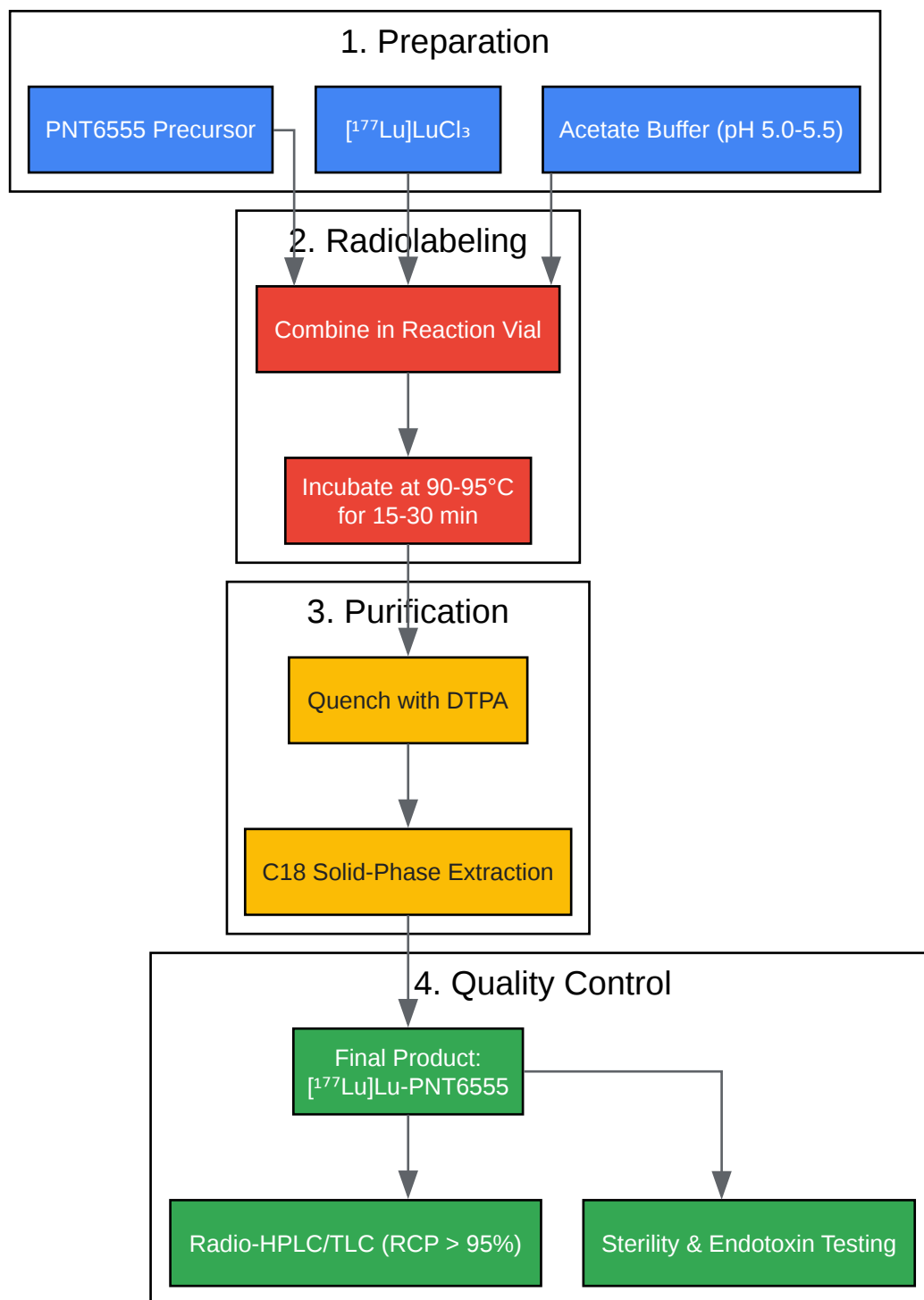
Step-by-Step Procedure

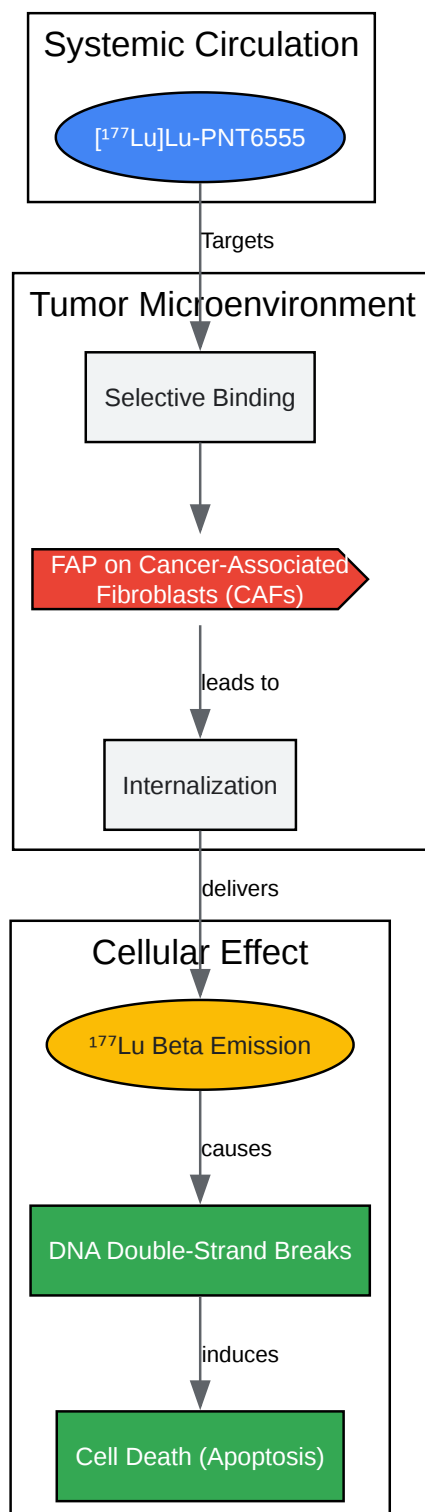
- Preparation of Reagents:
 - Allow all reagents to reach room temperature before use.
 - Prepare a fresh solution of **PNT6555** in sterile, metal-free WFI at a suitable concentration (e.g., 1 µg/µL).
- Radiolabeling Reaction:
 - In a sterile reaction vial, add the required volume of sodium acetate buffer.
 - Carefully add the desired activity of [¹⁷⁷Lu]LuCl₃ solution to the buffer.
 - Add the **PNT6555** precursor solution to the vial. The molar ratio of **PNT6555** to ¹⁷⁷Lu should be optimized, but a starting point is a 1:1 to 10:1 ratio.
 - Gently mix the reaction solution.
 - Incubate the reaction vial at 90-95°C for 15-30 minutes in a heating block.
- Quenching the Reaction:

- After incubation, remove the vial from the heating block and allow it to cool to room temperature.
- Add a small volume of DTPA solution to the reaction mixture to chelate any remaining free ^{177}Lu .
- Purification of [^{177}Lu]Lu-**PNT6555**:
 - Condition a C18 SPE cartridge by washing with ethanol followed by sterile WFI.
 - Load the reaction mixture onto the conditioned C18 cartridge.
 - Wash the cartridge with sterile WFI to remove unreacted ^{177}Lu and other hydrophilic impurities.
 - Elute the purified [^{177}Lu]Lu-**PNT6555** from the cartridge using an appropriate solvent, such as 50% ethanol in WFI.
 - The eluted product can be further diluted with a sterile saline solution for in vivo applications.
- Quality Control:
 - Radiochemical Purity (RCP): Determine the RCP of the final product using radio-HPLC or radio-TLC. The RCP should be >95%.
 - Radio-HPLC: Use a suitable C18 column with a gradient of acetonitrile and water (containing 0.1% TFA). Monitor the eluate with a UV detector and a radioactivity detector.
 - Radio-TLC: Spot the sample on a TLC strip and develop it with an appropriate mobile phase. Analyze the strip using a radio-TLC scanner.
 - Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests on the final product to ensure it is safe for administration.

Visualized Experimental Workflow

Workflow for Radiolabeling PNT6555 with Lutetium-177



Mechanism of Action of [^{177}Lu]Lu-PNT6555[Click to download full resolution via product page](#)

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